Filgotinib
Filgotinib
Filgotinib (GLPG0634) is a highly selective inhibitor of the tyrosine kinase Janus kinase 1 (JAK1), with potential anti-inflammatory and immunomodulating activities. Filgotinib specifically targets, binds to, and inhibits the phosphorylation of JAK1, which interferes with JAK/STAT (signal transducer and activator of transcription)-dependent signaling. Filgotinib demonstrates durable efficacy and consistent safety profile at 52 weeks in finch 1 and 3 studies in rheumatoid arthritis. When used in vitro, filgotinib inhibited IL-2– and IL-4–induced JAK1/JAK3/γc signaling and IFN-αB2–induced JAK1/TYK2 type II receptor signaling most potently.
Brand Name:
Vulcanchem
CAS No.:
1206161-97-8
VCID:
VC0527994
InChI:
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
SMILES:
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Molecular Formula:
C21H23N5O3S
Molecular Weight:
425.5
Filgotinib
CAS No.: 1206161-97-8
Inhibitors
VCID: VC0527994
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1206161-97-8 |
---|---|
Product Name | Filgotinib |
Molecular Formula | C21H23N5O3S |
Molecular Weight | 425.5 |
IUPAC Name | N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) |
Standard InChIKey | RIJLVEAXPNLDTC-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 |
Appearance | White to off-white-solid powder |
Description | Filgotinib (GLPG0634) is a highly selective inhibitor of the tyrosine kinase Janus kinase 1 (JAK1), with potential anti-inflammatory and immunomodulating activities. Filgotinib specifically targets, binds to, and inhibits the phosphorylation of JAK1, which interferes with JAK/STAT (signal transducer and activator of transcription)-dependent signaling. Filgotinib demonstrates durable efficacy and consistent safety profile at 52 weeks in finch 1 and 3 studies in rheumatoid arthritis. When used in vitro, filgotinib inhibited IL-2– and IL-4–induced JAK1/JAK3/γc signaling and IFN-αB2–induced JAK1/TYK2 type II receptor signaling most potently. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GLPG0634; GLPG 0634; GLPG-0634. Filgotinib; PubChemSID 163643231 |
Reference | 1: Nakayamada S, Kubo S, Iwata S, Tanaka Y. Recent Progress in JAK Inhibitors for the Treatment of Rheumatoid Arthritis. BioDrugs. 2016 Aug 31. Review. Erratum in: BioDrugs. 2016 Oct 3;:. PubMed PMID: 27577235. 2: Roskoski R Jr. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacol Res. 2016 Sep;111:784-803. doi: 10.1016/j.phrs.2016.07.038. Epub 2016 Jul 26. Review. PubMed PMID: 27473820. 3: Liu CY, Li Q, Zhou XD. [Inhibition of suppressor of cytokine signaling 1 on lipopolysaccharide-induced mucin5AC hypersecretion and the mechanism in human bronchial epithelial cells]. Zhonghua Yi Xue Za Zhi. 2016 Mar 29;96(12):966-70. doi: 10.3760/cma.j.issn.0376-2491.2016.12.012. Chinese. PubMed PMID: 27045723. 4: Nielsen OH, Seidelin JB, Ainsworth M, Coskun M. Will novel oral formulations change the management of inflammatory bowel disease? Expert Opin Investig Drugs. 2016 Jun;25(6):709-18. doi: 10.1517/13543784.2016.1165204. Epub 2016 Mar 28. PubMed PMID: 26967267. 5: Namour F, Desrivot J, Van der Aa A, Harrison P, Tasset C, van't Klooster G. Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Drug Metab Lett. 2016;10(1):38-48. PubMed PMID: 26693854. 6: Namour F. Author's Reply to Srinivas: |
PubChem Compound | 49831257 |
Last Modified | Nov 11 2021 |
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